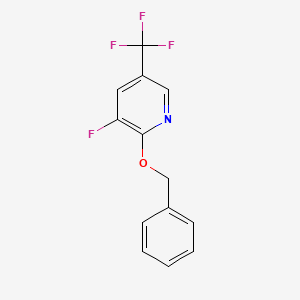

2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-fluoro-2-phenylmethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-11-6-10(13(15,16)17)7-18-12(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXOUHGEXDQDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination with Anhydrous Hydrogen Fluoride (HF)

A widely cited method involves fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine using anhydrous HF under high-pressure conditions. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where HF replaces chlorine at the 2-position.

Reaction Conditions :

-

Temperature: 150–200°C

-

Pressure: 4.0–10.0 MPa

-

Time: 10–15 hours

Key Steps :

-

Fluorination :

-

Benzyloxy Introduction : The 3-chloro group is substituted with benzyloxy via reaction with benzyl alcohol in the presence of a base (e.g., NaH).

Yield and Purity :

Catalytic Fluorination with FeCl₃

An alternative approach employs FeCl₃ as a catalyst to enhance fluorination efficiency. This method reduces side reactions such as over-fluorination at the 6-position.

Optimized Parameters :

-

Catalyst loading: 5 mol% FeCl₃

-

Temperature: 138–170°C

-

Pressure: 100–135.8 kPa

Multi-Step Synthesis from 3-Picoline Derivatives

Chlorination-Fluorination Sequence

Starting with 3-picoline, this route involves superchlorination followed by fluorination:

-

Chlorination :

-

Conditions: 140–180°C, 15–20 hours.

-

-

Fluorination : HF replaces chlorine at the 2-position under similar conditions to Section 1.1.

-

Benzyloxy Substitution : As described in Section 1.1.

Advantages :

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling

A boronic ester intermediate (e.g., 2-(benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridin-4-ylboronic acid) is coupled with aryl halides using Pd(PPh₃)₄.

Example :

Conditions :

Buchwald-Hartwig Amination

Used to introduce benzyloxy groups via Pd-catalyzed C–O bond formation:

Purification and Isolation Techniques

Amination-Based Purification

Crude products are treated with amination reagents (e.g., NH₄OH, benzylamine) to remove residual chlorinated impurities.

Conditions :

-

Molar ratio (amination reagent:substrate): 5:1 to 15:1

-

Temperature: 50–100°C

Vacuum Distillation

Final purification involves fractional distillation under reduced pressure:

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct HF Fluorination | 85–90% | ≥99.95% | High | Moderate |

| FeCl₃-Catalyzed | 90–95% | ≥98.65% | Moderate | High |

| 3-Picoline Route | 75–85% | ≥98.77% | High | Low |

| Suzuki Coupling | 57–68% | ≥95% | Low | High |

Challenges and Optimization Strategies

-

Regioselectivity : Competing fluorination at the 6-position is mitigated by controlling temperature (<200°C) and using FeCl₃.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) improve benzyloxy substitution rates.

-

Catalyst Recycling : Pd catalysts are recovered via resin-based filtration to reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(Benzyloxy)-5-(trifluoromethyl)pyridine

2,3-Difluoro-5-(trifluoromethyl)pyridine

- Structure : Contains fluorine at both 2- and 3-positions.

- Key Differences: The additional fluorine enhances electrophilicity, improving reactivity in nucleophilic aromatic substitution (e.g., with phenoxyalkanoic acids).

- Applications: Intermediate for herbicidal agents (e.g., 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid). Yields are 15–20% higher compared to chloro/bromo analogues due to fluorine’s smaller size and stronger electron-withdrawing effects .

- CAS: Not explicitly listed in evidence.

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

- Structure: Replaces benzyloxy with an amino group.

- Key Differences: The amino group increases solubility in polar solvents and enables participation in hydrogen bonding.

- Applications: Potential use in drug discovery (e.g., kinase inhibitors) due to its pharmacophore compatibility .

- CAS : 852062-17-0.

2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine

- Structure : Substitutes 5-trifluoromethyl with bromine.

- Key Differences : Bromine’s larger atomic radius and lower electronegativity reduce reactivity in Suzuki-Miyaura couplings but enhance halogen-bonding interactions.

- Applications : Used in palladium-catalyzed cross-coupling reactions for biaryl synthesis .

- CAS : 1824262-21-5.

Physicochemical Properties

Research Findings and Trends

Fluorine Substitution : Fluorine at the 3-position significantly enhances herbicidal activity and reduces toxicity compared to chlorine or bromine .

Benzyloxy Group Stability: The benzyloxy group can be selectively deprotected under hydrogenolysis conditions, enabling modular synthesis of diverse derivatives .

Trifluoromethyl Effects : The CF₃ group improves resistance to oxidative degradation in agrochemical formulations .

Biological Activity

2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of trifluoromethyl and benzyloxy groups, may exhibit unique interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C12H8F4N

- Molecular Weight : 256.19 g/mol

- IUPAC Name : this compound

This compound's unique structure contributes to its biological activity, particularly its ability to interact with various proteins and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and facilitating interactions with intracellular targets.

Anticancer Activity

Research indicates that compounds with similar structural features can exhibit anticancer properties. For instance, studies have shown that pyridine derivatives can act as inhibitors of key signaling pathways involved in cancer proliferation.

- Case Study : A study on structurally related compounds demonstrated that they inhibited the epidermal growth factor receptor (EGFR) with IC50 values in the nanomolar range, suggesting a potential for this compound to exhibit similar activity .

Antimicrobial Properties

There is emerging evidence that pyridine derivatives possess antimicrobial properties. The introduction of electron-withdrawing groups, such as trifluoromethyl, has been linked to enhanced antibacterial and antifungal activities.

- Research Findings : A comparative analysis indicated that compounds with similar functionalities demonstrated significant inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting a potential application for this compound in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can lead to varying degrees of potency against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl group | Increases lipophilicity and enhances membrane permeability |

| Substitution at the 3-position | Alters binding affinity to target proteins |

| Benzyloxy group presence | May enhance selectivity towards certain receptors |

Q & A

Basic: What are the recommended synthetic routes for 2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine?

Methodological Answer:

The synthesis typically involves:

- Benzyloxy Group Introduction : Utilize nucleophilic aromatic substitution (SNAr) or metal-mediated cross-coupling. For example, reacting 3-fluoro-5-(trifluoromethyl)pyridin-2-ol with benzyl bromide in the presence of a base like NaH in THF (as demonstrated in similar benzyloxy-functionalized pyridines) .

- Fluorine and Trifluoromethyl Installation : Fluorination can be achieved via halogen exchange (Halex reaction) using KF or CsF. The trifluoromethyl group is often introduced via radical trifluoromethylation or using Cu-mediated Ullmann-type coupling .

- Cross-Coupling Strategies : Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 3-fluoro-5-(trifluoromethyl)pyridin-2-ylboronic acid) and benzyloxy-substituted aryl halides. Optimize with Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in toluene/water .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 19F NMR : Essential for confirming fluorine environments (δ ~ -60 to -70 ppm for CF₃; -100 to -120 ppm for aromatic F) and detecting impurities .

- X-ray Crystallography : Resolves steric effects of the benzyloxy group and confirms regiochemistry of substituents. Requires high-purity crystals grown via slow evaporation in DCM/hexane .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (expected [M+H]⁺ for C₁₃H₁₀F₄NO: 284.06) and isotopic patterns for Cl/F .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients.

Advanced: How does the trifluoromethyl group influence electronic properties and applications in materials science?

Methodological Answer:

The -CF₃ group is a strong electron-withdrawing moiety:

- Electron-Deficient Pyridine Core : Enhances stability against oxidation, making the compound suitable as a ligand in phosphorescent Ir(III) complexes (e.g., OLED emitters). The CF₃ group lowers the LUMO, enabling blue-light emission tuning .

- Applications : Used in organic semiconductors for electron-transport layers (ETLs). Compare HOMO/LUMO levels via cyclic voltammetry (E₁/2 for oxidation/reduction) and DFT calculations (B3LYP/6-31G*) .

Advanced: What is the role of the benzyloxy group in mediating cross-coupling reactivity?

Methodological Answer:

- Steric and Electronic Effects : The benzyloxy group acts as a directing group in C-H functionalization. For example, in Pd-catalyzed couplings, it directs meta-substitution due to steric hindrance.

- Protection/Deprotection Strategies : Benzyloxy can be removed via hydrogenolysis (H₂/Pd-C) to regenerate hydroxyl groups for further functionalization. Compare with methoxy or TMS-protected analogs for reactivity differences .

Advanced: Are there contradictions in reported synthetic yields or regioselectivity for similar pyridine derivatives?

Methodological Answer:

- Regioselectivity Challenges : Substitution patterns (e.g., 3-fluoro vs. 2-fluoro isomers) can lead to conflicting reports. For example, halogen dance reactions under strong bases (e.g., LDA) may alter substitution positions .

- Yield Optimization : Microwave-assisted synthesis (100–150°C, 30 min) improves yields (≥80%) compared to traditional heating (12–24 hr, 60–70% yield) .

Advanced: Can this compound serve as a building block for kinase inhibitors or biological probes?

Methodological Answer:

- Medicinal Chemistry Applications : The pyridine scaffold is prevalent in kinase inhibitors (e.g., JAK2, BTK). Introduce sulfonamide or carboxamide groups at the 4-position via SNAr or Buchwald-Hartwig amination .

- Biological Probes : Label with fluorophores (e.g., BODIPY) via click chemistry (CuAAC) on modified azide/alkyne derivatives. Validate target engagement using SPR or cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.